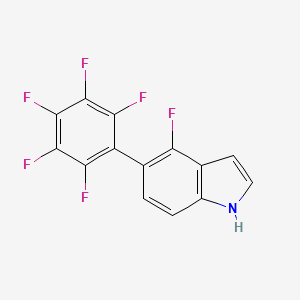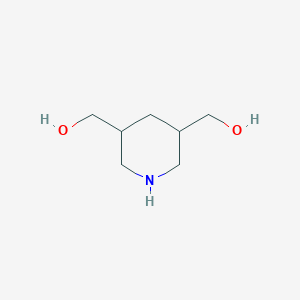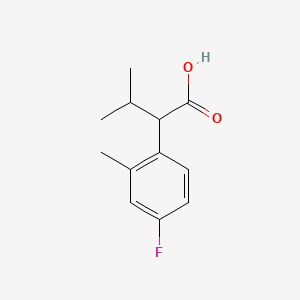
2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is generally produced in specialized chemical manufacturing facilities that adhere to stringent safety and quality control standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies involving molecular recognition and binding interactions.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane involves its ability to form stable complexes with metal ions and other molecules. This property makes it useful in catalysis and molecular recognition studies . The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid: A linker used in antibody-drug conjugates.
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane: Used as a phase transfer catalyst.
Uniqueness
2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane is unique due to its specific structure and properties, which make it particularly suitable for use as a ligand in coordination chemistry and catalysis . Its ability to form stable complexes with a variety of metal ions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C15H23NO5 |
|---|---|
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
2-phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane |
InChI |
InChI=1S/C15H23NO5/c1-2-4-15(5-3-1)16-14-20-11-10-18-7-6-17-8-9-19-12-13-21-16/h1-5H,6-14H2 |
Clé InChI |
JTKFNGYHUQVLCZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCN(OCCOCCO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)



![1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079028.png)





